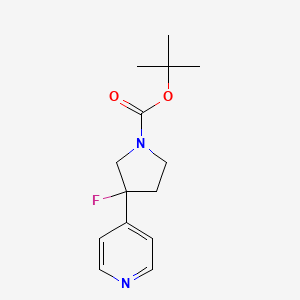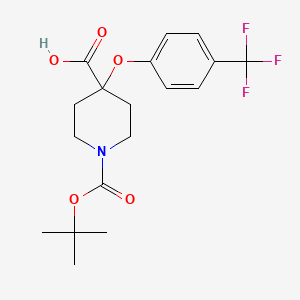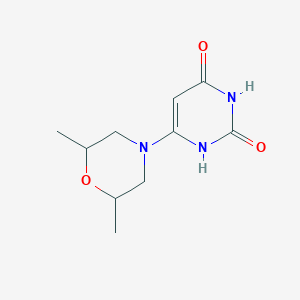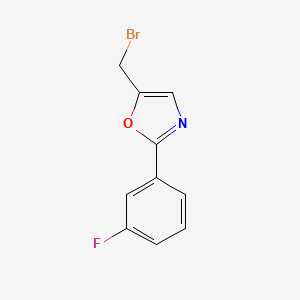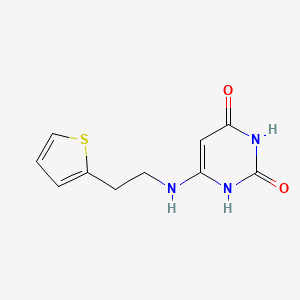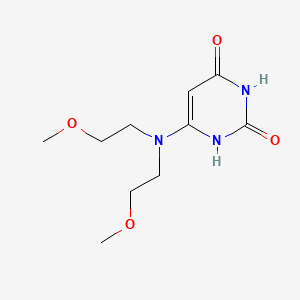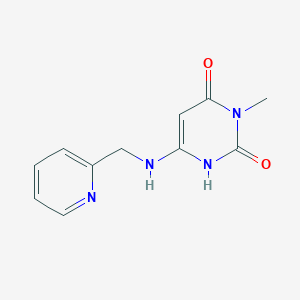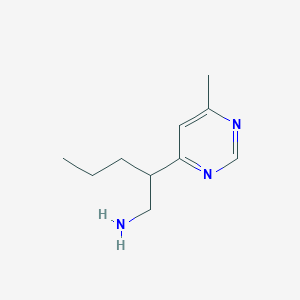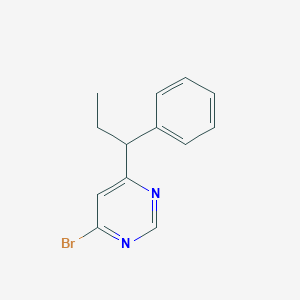
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone
Vue d'ensemble
Description
The compound belongs to the class of piperidine derivatives. Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite diverse, depending on the substituents attached to the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly depending on their structure .Applications De Recherche Scientifique
Crystallographic Studies
The compound (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone has been utilized in crystallographic studies to understand the structural characteristics of related compounds. For instance, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed. This study revealed significant dihedral angles between the benzene ring and the two piperidine rings, indicating the structural flexibility and conformational diversity of such compounds. The hydroxypiperidine ring's bisectional orientation with the phenyl ring and the formation of intermolecular hydrogen bonds highlight the compound's potential in forming stable crystal structures (B. Revathi et al., 2015).
Synthesis and Structural Exploration
Research on the synthesis of similar compounds has been conducted to explore their structural characteristics and potential bioactivities. For example, a novel heterocycle with antiproliferative activity was synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole. This compound's crystal structure was elucidated using various spectroscopic methods and X-ray diffraction studies, revealing its monoclinic crystal system and the adoption of chair conformation by the piperidine and morpholine rings. The structural stability was attributed to both inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).
Antimicrobial and Antileukemic Activities
Compounds structurally related to (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone have been synthesized and evaluated for their antimicrobial and antileukemic activities. A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and showed significant in vitro antibacterial and antifungal activities against pathogenic strains. Some derivatives exhibited potent antimicrobial activity, warranting further research into their therapeutic applications (L. Mallesha et al., 2014). Additionally, a set of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives were synthesized to explore their anticancer effects. Among these, several compounds showed significant antiproliferative activity against human leukemia cells, highlighting the potential of such structures in developing new anticancer therapies (K. Vinaya et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c1-13(10-14)4-7-16(8-5-13)12(17)11-3-2-6-15-9-11/h11,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEZUOGANSCFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCCNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)
